3-Ethyl-1-pentyn-3-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Ethyl-1-pentyn-3-ol can be inferred from the reaction dynamics of the 1-propynyl radical with ethylene, leading to the formation of 1-penten-3-yne . Additionally, the synthesis of 2-ethyl-1-hexanol from n-butanal using a trifunctional catalyst and the biocatalytic resolution of ethyl 3-amino-4-pentynoate isomers provide examples of synthetic strategies that could potentially be adapted for the synthesis of 3-Ethyl-1-pentyn-3-ol.
Molecular Structure Analysis
While the molecular structure of 3-Ethyl-1-pentyn-3-ol is not directly discussed, the structure of 3-ethylindan-1-one and the low barrier methyl rotation in 3-pentyn-1-ol offer insights into the conformational dynamics and structural aspects of related compounds. These studies suggest that the ethyl group and the pentyn-1-ol moiety in similar molecules can influence the overall molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of molecules similar to 3-Ethyl-1-pentyn-3-ol can be deduced from the cycloisomerization reactions of 1,1-disubstituted 4-pentyn-1-ols and the chemistry of α-oxo ketene dithioacetals . These reactions demonstrate the potential pathways and intermediates that could be involved in the transformation of 3-Ethyl-1-pentyn-3-ol under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-1-pentyn-3-ol can be related to the properties of 3-penten-2-ol derivatives and the synthesis of clickable biodegradable polylactide from 2-hydroxy-4-pentynoic acid . These studies highlight the importance of functional groups and molecular structure in determining the properties of such compounds, which can be crucial for their application in various fields, including materials science and catalysis.
Scientific Research Applications
Given the specificity of your request, the information provided here focuses on broader categories of chemicals that share functional groups or structural similarities with "3-Ethyl-1-pentyn-3-ol," which could hint at potential applications:
Ethylene Perception and Its Inhibitors
Research on ethylene and its inhibitors, such as 1-methylcyclopropene (1-MCP), demonstrates significant interest in controlling ethylene's effects on fruit ripening and senescence. Watkins (2006) discusses the commercialization of 1-MCP for improving the quality maintenance of apples and its potential for other fruits and vegetables, highlighting the role of ethylene in agricultural research and postharvest technology (Watkins, 2006).
Ethyl Glucuronide as a Biomarker
Crunelle et al. (2014) reviewed the application of ethyl glucuronide (EtG), a minor alcohol metabolite, as a stable marker in hair for detecting and quantifying alcohol consumption over long periods. This showcases the importance of ethyl derivatives in forensic and clinical toxicology for monitoring substance use (Crunelle et al., 2014).
Ionic Liquids and Energy Storage
Tsuda, Stafford, and Hussey (2017) reviewed the progress in electrochemical technology using room-temperature ionic liquids, including those based on ethyl-imidazolium compounds. Their applications in electroplating and energy storage highlight the versatility of ethyl-containing ionic liquids in advanced material science and engineering (Tsuda et al., 2017).
Ethyl Esters and Cardiovascular Risk Reduction
Jia et al. (2020) highlighted the cardioprotective benefits of icosapent ethyl, a purified eicosapentaenoic acid ethyl ester, based on the REDUCE-IT trial. This indicates the potential therapeutic applications of ethyl esters in reducing cardiovascular risks (Jia et al., 2020).
Safety And Hazards
3-Ethyl-1-pentyn-3-ol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Containers should be kept tightly closed, and only non-sparking tools should be used . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .
properties
IUPAC Name |
3-ethylpent-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8,5-2)6-3/h1,8H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNRPAWKFTXZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212018 | |
Record name | 1-Pentyn-3-ol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-pentyn-3-ol | |
CAS RN |
6285-06-9 | |
Record name | 3-Ethyl-1-pentyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6285-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentyn-3-ol, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-1-pentyn-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentyn-3-ol, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpent-1-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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